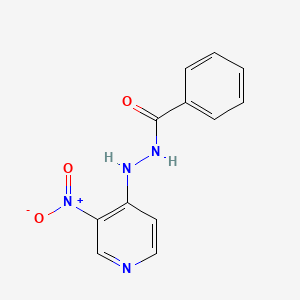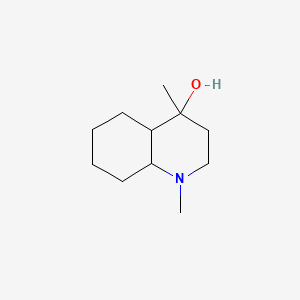![molecular formula C23H29NO6 B4299938 3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID](/img/structure/B4299938.png)
3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID
描述
3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a benzoyl group substituted with diethoxy groups and a propoxyphenyl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The starting material, 3,4-diethoxybenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 3-amino-3-(4-propoxyphenyl)propanoic acid in the presence of a base such as triethylamine (TEA) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
化学反应分析
Types of Reactions
3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
3-(3,4-dimethoxyphenyl)propanoic acid: Similar structure but with methoxy groups instead of diethoxy groups.
3-amino-3-(4-hydroxyphenyl)propanoic acid: Contains an amino group and a hydroxyphenyl group.
Uniqueness
3-[(3,4-DIETHOXYPHENYL)FORMAMIDO]-3-(4-PROPOXYPHENYL)PROPANOIC ACID is unique due to the presence of both diethoxy and propoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs
属性
IUPAC Name |
3-[(3,4-diethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-4-13-30-18-10-7-16(8-11-18)19(15-22(25)26)24-23(27)17-9-12-20(28-5-2)21(14-17)29-6-3/h7-12,14,19H,4-6,13,15H2,1-3H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKMRAJUWHQGTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-DICHLOROPHENYL N-({[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}CARBONYL)SULFAMATE](/img/structure/B4299860.png)

![3-[(2-BROMOPHENYL)FORMAMIDO]-3-[4-(CARBAMOYLMETHOXY)-3-METHOXYPHENYL]PROPANOIC ACID](/img/structure/B4299882.png)

![N-cyclopropyl-3-(4-methyl-1,3-thiazol-5-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4299908.png)
![(5Z)-3-METHYL-5-{[(4-NITROPHENYL)AMINO]METHYLIDENE}-1-(PYRIDIN-2-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE](/img/structure/B4299915.png)

![3-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID](/img/structure/B4299926.png)
![3-[(3,5-DIMETHOXYPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID](/img/structure/B4299930.png)
![1-(2-methoxy-5-{[(2-methoxyethyl)(methyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B4299945.png)
![3-[(2-CHLOROPHENYL)FORMAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4299948.png)
![3-[2-(4-CHLOROPHENYL)ACETAMIDO]-3-[4-(PROPAN-2-YLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4299951.png)
![3-(4-ETHOXYPHENYL)-3-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]PROPANOIC ACID](/img/structure/B4299953.png)
![3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4299959.png)
